molecular formula C15H14FNO B312732 N-(2,3-dimethylphenyl)-4-fluorobenzamide

N-(2,3-dimethylphenyl)-4-fluorobenzamide

Cat. No.: B312732
M. Wt: 243.28 g/mol
InChI Key: LHMIFTDMQDMDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dimethylphenyl)-4-fluorobenzamide (CAS: 349129-48-2) is a benzamide derivative featuring a fluorine atom at the para position of the benzoyl group and methyl substituents at the 2- and 3-positions of the aniline ring. This compound is of interest in crystallography and medicinal chemistry due to its structural features, including hydrogen-bonding capabilities and electronic effects imparted by fluorine and methyl groups. Its synthesis typically involves condensation of 4-fluorobenzoic acid derivatives with 2,3-dimethylaniline, followed by crystallization from ethanol .

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-fluorobenzamide

InChI

InChI=1S/C15H14FNO/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,1-2H3,(H,17,18)

InChI Key

LHMIFTDMQDMDDC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)F)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Hydrogen Bonding

  • N-(2,3-Dimethylphenyl)-4-methylbenzamide ():
    • Exhibits intermolecular N–H⋯O hydrogen bonds, forming C(4) chains along the c-axis.
    • Dihedral angle between aromatic rings: 85.90(5)°, with torsion angles influenced by methyl substituents (e.g., C10–C9–N1–C1 = -63.4(2)°) .
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide ():
    • Fluorine atoms engage in F⋯H–N hydrogen bonds, as reported by Zhu et al. (2007), which are weaker than traditional N–H⋯O interactions but influence molecular packing .

Key Comparison:

  • Methyl groups increase steric bulk, affecting dihedral angles and crystal packing efficiency.

Electronic and Steric Effects on Physicochemical Properties

Compound Substituents (Benzoyl/Aniline) Melting Point (°C) Solubility (Polarity) Hydrogen Bond Type
N-(2,3-Dimethylphenyl)-4-fluorobenzamide 4-F / 2,3-Me₂ Not reported Moderate (Ethanol) N–H⋯O (expected)
N-(2,3-Dimethylphenyl)-4-methylbenzamide 4-Me / 2,3-Me₂ Not reported Moderate (Ethanol) N–H⋯O
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2-F / 2,4-F₂ Not reported Low (DCM/EtOH) F⋯H–N
N-(3,4-Dimethoxyphenyl)-4-fluorobenzamide 4-F / 3,4-OMe₂ Not reported High (DMSO) N–H⋯O (expected)

Observations:

  • Fluorine substituents enhance lipid solubility and metabolic stability, as noted in medicinal chemistry studies (Hagmann, 2008; Müller et al., 2007) .
  • Methoxy groups increase polarity, improving solubility in polar solvents like DMSO.

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